molecular formula C7H3F2NO4 B1418034 3,4-Difluoro-5-nitrobenzoic acid CAS No. 1121583-51-4

3,4-Difluoro-5-nitrobenzoic acid

Cat. No. B1418034
CAS RN: 1121583-51-4
M. Wt: 203.1 g/mol
InChI Key: QEGLWOZIWGKZJI-UHFFFAOYSA-N
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Description

“3,4-Difluoro-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H3F2NO4 . It is used as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-5-nitrobenzoic acid” consists of a benzoic acid core with two fluorine atoms and a nitro group attached . The exact positions of these substituents give the compound its unique properties.


Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Difluoro-5-nitrobenzoic acid” are not detailed in the searched resources, similar compounds are often involved in reactions such as nitration and diazotization .

Scientific Research Applications

Application in Sulfhydryl Group Determination

3,4-Difluoro-5-nitrobenzoic acid is related to the aromatic disulfide 5,5′-dithiobis(2-nitrobenzoic acid), which has been utilized for determining sulfhydryl groups in biological materials. This includes its application in studies involving blood, where it aids in understanding the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Role in Synthesis Processes

This compound has been mentioned in the context of synthetic chemistry, particularly in the synthesis of guanine-mimetic libraries. It serves as a precursor or an intermediate in various synthetic routes, demonstrating its utility in the field of organic synthesis (Miller & Mitchison, 2004).

Building Block in Heterocyclic Synthesis

A closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block in heterocyclic synthesis. This suggests potential applications of 3,4-Difluoro-5-nitrobenzoic acid in similar contexts, particularly in the preparation of various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

Use in Lewis Acid Catalysis

In the realm of catalysis, related nitrobenzoic compounds have been used in the presence of Lewis acid catalysts like scandium trifluoromethanesulfonate for acylation of alcohols. This implies potential applications of 3,4-Difluoro-5-nitrobenzoic acid in similar catalytic processes, enhancing the efficiency and selectivity of chemical reactions (Ishihara et al., 1996).

Potential in Crystallography and Physico-chemical Studies

The compound has also been studied in the context of crystallography and physico-chemical properties. Similar nitrobenzoic acids have been analyzed for their bonding features, physical properties, and in some cases, bioactivities like anticonvulsant activities (D'angelo et al., 2008).

Implications in Solubility and Chemical Property Analysis

Studies on various nitrobenzoic acids, including those closely related to 3,4-Difluoro-5-nitrobenzoic acid, have been conducted to understand their solubility in different solvents. These studies contribute to a deeper understanding of the solvation parameters and chemical properties of these compounds (Stovall et al., 2005).

Safety And Hazards

When handling “3,4-Difluoro-5-nitrobenzoic acid”, it is advised to avoid breathing in mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3,4-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGLWOZIWGKZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302375
Record name 3,4-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-nitrobenzoic acid

CAS RN

1121583-51-4
Record name 3,4-Difluoro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121583-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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